molecular formula C10H5Cl2NO3 B3025593 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 35973-26-3

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B3025593
CAS No.: 35973-26-3
M. Wt: 258.05 g/mol
InChI Key: HHFSLXPKUJQTQR-UHFFFAOYSA-N
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Description

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated heterocyclic organic compound with the molecular formula C10H5Cl2NO3 and a molecular weight of 258.06 g/mol. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a carboxylic acid group attached to a quinoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.

  • Halogenation: Chlorination of the quinoline ring is achieved using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the 5 and 8 positions.

  • Carboxylation: The carboxylic acid group at the 3 position is introduced through various carboxylation methods, often involving the use of carbon dioxide or other carboxylating agents under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be further oxidized to produce quinone derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.

  • Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 5,8-dichloro-4-quinone-3-carboxylic acid.

  • Reduction: Reduced forms of the compound, such as this compound with reduced chlorine atoms.

  • Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its biological activity, including its potential antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: It is used in the development of new materials and chemical processes, including its application in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is similar to other halogenated quinoline derivatives, such as 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid and 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. These compounds share structural similarities but differ in the positions and types of halogen atoms present. The unique combination of chlorine atoms and functional groups in this compound contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

  • 5-Chloro-8-methylquinoline-3-carboxylic acid

  • 5,8-Dimethylquinoline-3-carboxylic acid

  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

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Properties

IUPAC Name

5,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFSLXPKUJQTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C(=CN2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398604
Record name 5,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35973-26-3
Record name 5,8-Dichloro-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35973-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35973-26-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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